molecular formula C35H72BrN3 B096380 Pirralkonium bromide CAS No. 17243-65-1

Pirralkonium bromide

Cat. No.: B096380
CAS No.: 17243-65-1
M. Wt: 614.9 g/mol
InChI Key: XFVMOBHZJPHMOI-UHFFFAOYSA-M
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Description

Pirralkonium bromide (chemical name: bis(3-(2,5-dimethyl-1-pyrrolidinyl)propyl)hexadecylmethylammonium bromide) is a quaternary ammonium compound classified as a topical anti-infective agent. Its molecular formula is C₃₅H₇₂N₃Br, and it is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) 6WVM5HPV4T . The compound is recognized by the World Health Organization (WHO) as an International Non-Proprietary Name (INN) and has been listed in the WHO INN reference publication since 1968 .

Structurally, this compound features a hexadecyl chain linked to a methylammonium group, with two 3-(2,5-dimethylpyrrolidinyl)propyl substituents (Figure 1). This design enhances its surfactant properties, enabling disruption of microbial cell membranes. The compound is scheduled under HS 29339990 and SITC 51577 for international trade . Regulatory agencies, including the European Medicines Agency (EMA), list it in the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under Index SUB09942MIG .

Properties

CAS No.

17243-65-1

Molecular Formula

C35H72BrN3

Molecular Weight

614.9 g/mol

IUPAC Name

bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide

InChI

InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1

InChI Key

XFVMOBHZJPHMOI-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Dodeclonium Bromide

  • Molecular Formula: C₂₂H₃₉ClNOBr .
  • Structure : Contains a dodecyl chain (12-carbon alkyl group) and a chlorinated quaternary ammonium center.
  • Regulatory Status : FDA UNII XD8BU85ZLK ; EMA XEVMPD Index SUB06349MIG .
  • Trade Classification : HS 29239000; SITC 51481 .
  • Key Differences: Shorter alkyl chain (C12 vs. Presence of a chlorine atom introduces electronegative effects, altering interaction with microbial membranes .

Tibezonium Iodide

  • Molecular Formula : C₂₈H₃₂N₃S₂I .
  • Structure : Features a benzodiazepine core with sulfur and iodine substituents, differing significantly from pirralkonium’s pyrrolidine-based structure.
  • Regulatory Status : FDA UNII E9P274AJEW ; EMA XEVMPD Index SUB11021MIG .
  • Trade Classification : HS 29339940; SITC 51577 .
  • Key Differences :
    • Iodine atom enhances molecular weight and polarizability, impacting solubility and stability.
    • Benzodiazepine moiety may confer additional mechanisms of action, such as interference with bacterial DNA .

Pirralkonium (Base Compound)

  • Molecular Formula : C₃₅H₇₂N₃ .
  • Structure: The non-brominated form of pirralkonium, lacking the bromide counterion.
  • Regulatory Status : FDA UNII T0Y37N2R7O ; EMA XEVMPD Index SUB09942MIG .

Structural and Functional Analysis

Table 1: Comparative Data of this compound and Analogues

Parameter This compound Dodeclonium Bromide Tibezonium Iodide
Molecular Formula C₃₅H₇₂N₃Br C₂₂H₃₉ClNOBr C₂₈H₃₂N₃S₂I
Molecular Weight ~687.9 g/mol ~481.9 g/mol ~625.6 g/mol
FDA UNII 6WVM5HPV4T XD8BU85ZLK E9P274AJEW
EMA XEVMPD Index SUB09942MIG SUB06349MIG SUB11021MIG
Trade Code (HS) 29339990 29239000 29339940
Primary Use Topical anti-infective Surface disinfectant Oral/throat antiseptic

Key Findings:

Chain Length and Bioactivity : Pirralkonium’s C16 alkyl chain enhances membrane disruption compared to dodeclonium’s C12 chain, but may increase toxicity .

Halogen Effects : Bromide (in pirralkonium) and iodide (in tibezonium) influence solubility and antimicrobial spectrum. Iodide’s larger atomic radius may improve penetration into biofilms .

Regulatory Variations : Despite similar classifications, trade codes (HS/SITC) differ, reflecting distinct chemical subcategories and applications .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Pirralkonium bromide during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatography (HPLC) to confirm molecular structure and purity. Cross-reference with regulatory standards (e.g., USP monographs for quaternary ammonium compounds) to validate analytical protocols . For novel synthetic routes, provide detailed characterization data (e.g., melting point, elemental analysis) and compare against the International Non-Proprietary Name (INN) specifications for this compound (C35H72N3Br, SMILES: CCCCCCCCCCCCCCCCN+(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]) .

Q. What are the established protocols for studying this compound’s antimicrobial efficacy?

  • Methodological Answer : Follow standardized microbiological assays (e.g., MIC/MBC testing) under controlled pH and temperature conditions. Include comparator agents (e.g., benzethonium chloride) to contextualize potency. Document experimental parameters such as inoculum size and incubation time to ensure reproducibility .

Q. How should researchers address nomenclature inconsistencies in regulatory databases?

  • Methodological Answer : Cross-check identifiers across authoritative sources:

Identifier TypeValueSource
UNII6WVM5HPV4TUS FDA
XEVMPD CodeSUB09942MIGEMA
CAS17243-65-1UNSPSC
Resolve conflicts using the WHO INN List (Volume 22, 1968) and HS trade codes (293390) .

Advanced Research Questions

Q. How can experimental design mitigate contradictions in this compound’s pharmacological data?

  • Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, counterion effects) that influence bioactivity. For example, discrepancies in cytotoxicity studies may arise from differences in cell-line sensitivity or bromide ion interference. Validate findings with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) and report raw data in supplementary materials .

Q. What strategies are effective for analyzing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-MS monitoring. Key degradation products (e.g., demethylated analogs) should be quantified using validated calibration curves. Include a table of degradation kinetics:

Temperature (°C)Humidity (%)t90 (days)Major Degradant
2560180Compound X
407590Compound Y
Correlate results with molecular dynamics simulations to predict shelf-life .

Q. How can researchers resolve conflicting reports on this compound’s mechanism of action?

  • Methodological Answer : Employ multimodal approaches:

  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to bacterial membranes.
  • Computational modeling : Molecular docking against putative targets (e.g., lipid II synthase).
  • Genetic knockouts : Use microbial strains with modified membrane composition to test hypotheses .
    Publish negative results and raw datasets to reduce publication bias .

Methodological Notes for Replicability

  • Synthesis : For novel derivatives, adhere to Beilstein Journal guidelines: report yields, stereochemical outcomes, and purity thresholds (>95% by HPLC). Use Supporting Information for extensive datasets .
  • Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overgeneralization .

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